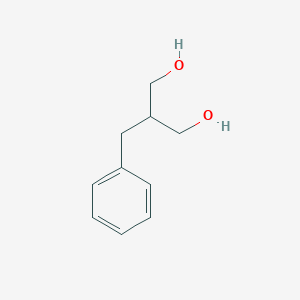

2-Benzyl-1,3-propanediol

Descripción general

Descripción

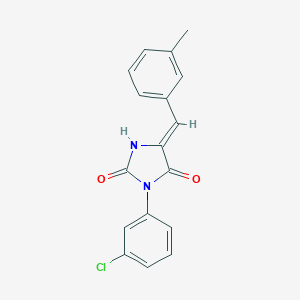

2-Benzyl-1,3-propanediol is a chemical compound that has been studied for various applications, including its synthesis, molecular structure, chemical reactions, and properties. The compound is of interest in organic synthesis and materials science due to its unique structure and potential utility in creating polymers, pharmaceuticals, and fine chemicals.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or specific reactions to introduce the benzyl group into the propanediol backbone. For example, the transfer hydrogenation of benzonitrile with 1,4-butanediol as the hydrogen source, catalyzed by nickel complexes, has been studied, showing how related structures might be synthesized under mild conditions (Garduño & García, 2017).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds often involve spectroscopic methods, such as NMR, to characterize the arrangement of atoms within the molecule. For instance, the ionization of substituted versions of 1,3-propanediol under superacidic conditions allowed the characterization of product carbocations by 13C NMR spectroscopy (Olah et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 2-Benzyl-1,3-propanediol derivatives may include transformations such as lipase-catalyzed asymmetric desymmetrization, indicating the compound's utility in producing optically active compounds with moderate-to-high optical yields (Akai et al., 2000).

Physical Properties Analysis

The physical properties of compounds similar to 2-Benzyl-1,3-propanediol, such as boiling points, melting points, and solubility, can be assessed using standard laboratory techniques. The properties are influenced by the compound's molecular structure and are critical for determining its applicability in various industrial and research settings.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the compound's utility. For example, enzyme-catalyzed reactions have shown the ability to asymmetrically desymmetrize prochiral diols, demonstrating the compound's versatility in synthetic applications (Akai et al., 1997).

Aplicaciones Científicas De Investigación

1. Enzymatic Asymmetrization

- Application Summary: The enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, has been studied in solvent media .

- Methods of Application: Among the five tested lipases, Lipozyme and Novozym 435 led to higher reaction rates. Novozym 435 catalyzed faster reactions at low water activity and in solvents having log P above 2 .

- Results: The two positions of the diol, pro- ( R) and pro- ( S ), led to the same reaction rate trends and no prochiral selectivity was obtained. When using Lipozyme in toluene, the reaction rates for the formation of both ( R) and ( S) products presented an optimum at a water activity of 0.22 .

2. Substitute for Propylene Glycol in E-Liquids

- Application Summary: 1,3 Propanediol is proposed as a propylene glycol substitute to potentially improve the thermal stability, nicotine delivery and to decrease inhaled flavors concentrations .

- Methods of Application: Various thermal, physicochemical and computational methods were implemented to evaluate the use of 1,3 propanediol as a substitute (or additional ingredient) to propylene glycol in e-liquids compositions .

- Results: 1,3 propanediol is stable upon heating when electronic cigarettes are used in recommended conditions. It gave better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products .

3. Synthesis of Cyclopropyl Chiron

- Application Summary: 2-Benzyl-1,3-propanediol is employed in the synthesis of a cyclopropyl chiron, which is used in the preparation of 2,3-methanoamino acids .

4. Synthesis of 2-Phenyl-1,3-Propanedithiol

- Application Summary: 2-Benzyl-1,3-propanediol may be used to synthesize enantiomers of 2-phenyl-3-hydroxypropylcarbamate, via a chemoenzymatic method . It may also be employed in the preparation of 2-phenyl-1,3-propanedithiol .

5. Production of 1,3-Propanediol from Glycerol

- Application Summary: 1,3-Propanediol (1,3-PDO) is an important bulk chemical widely used in the polyester and polyurethane industry. The selective hydrogenolysis of glycerol to value-added 1,3-PDO is extremely attractive .

- Methods of Application: The selective hydrogenolysis of glycerol to 1,3-PDO is less thermodynamically stable than 1,2-PDO, and the steric hindrance effect in the reaction process makes the highly selective production of 1,3-PDO a great challenge .

- Results: The findings have shown that it is possible to produce high yields of both 1,2-propanediol and 1,3-propanediol via aqueous phase reforming .

6. Use in Polyesters and Polyurethanes

Direcciones Futuras

Propiedades

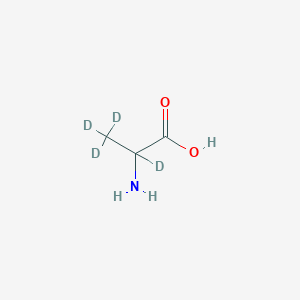

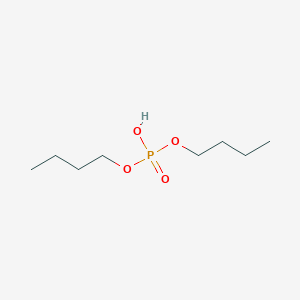

IUPAC Name |

2-benzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRGECCKZZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

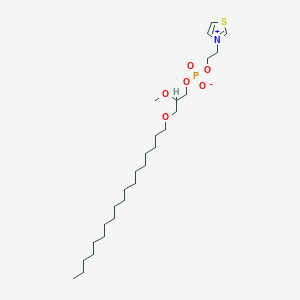

C1=CC=C(C=C1)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,3-propanediol | |

CAS RN |

2612-30-8 | |

| Record name | 2-benzylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)